5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide

h-NTPDase ectonucleotidase inhibitor

5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide (CAS 2034570-52-8) is a synthetic sulfamoyl benzamide derivative featuring a furan-pyrazine heterocyclic motif. This compound belongs to a class of small-molecule ectonucleotidase inhibitors that target human nucleoside triphosphate diphosphohydrolases (h-NTPDases).

Molecular Formula C17H16N4O5S
Molecular Weight 388.4
CAS No. 2034570-52-8
Cat. No. B2882366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide
CAS2034570-52-8
Molecular FormulaC17H16N4O5S
Molecular Weight388.4
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3)C(=O)N
InChIInChI=1S/C17H16N4O5S/c1-25-14-5-4-11(9-12(14)17(18)22)27(23,24)21-10-13-16(20-7-6-19-13)15-3-2-8-26-15/h2-9,21H,10H2,1H3,(H2,18,22)
InChIKeyQEIDEZIDLUJGBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide (CAS 2034570-52-8): A Specialized Sulfamoyl Benzamide Chemical Probe


5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide (CAS 2034570-52-8) is a synthetic sulfamoyl benzamide derivative featuring a furan-pyrazine heterocyclic motif . This compound belongs to a class of small-molecule ectonucleotidase inhibitors that target human nucleoside triphosphate diphosphohydrolases (h-NTPDases) [1]. Its structural hallmarks include a 2-methoxybenzamide core linked via a sulfamoyl bridge to a 3-(furan-2-yl)pyrazine moiety, which distinguishes it from simpler sulfamoyl benzamides. The compound is primarily utilized as a research tool for investigating h-NTPDase-mediated pathways in thrombosis, inflammation, and cancer biology [1].

Why Generic h-NTPDase Inhibitor Selection Fails: The Case for 5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide


Sulfamoyl benzamide h-NTPDase inhibitors exhibit pronounced isoform selectivity and structure-dependent activity profiles, making generic substitution across the class unreliable [1]. In published structure-activity relationship (SAR) studies, subtle changes to the benzamide substituents or sulfonamide linkage shift inhibitory potency between h-NTPDase1, -2, -3, and -8 isoforms by orders of magnitude [1]. For instance, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) inhibits h-NTPDase1 with an IC50 of 2.88 ± 0.13 µM, whereas its morpholine-free analog 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) selectively blocks h-NTPDase8 with an IC50 of 0.28 ± 0.07 µM [1]. The target compound incorporates a 3-(furan-2-yl)pyrazine-2-methyl substituent absent from all published sulfamoyl benzamide series, introducing an additional heterocyclic interaction surface unavailable to benchmark compounds. This structural exclusivity prevents assumption of equivalent target engagement or selectivity simply because a compound shares the sulfamoyl benzamide chemotype [1].

Quantitative Differentiation Evidence for 5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide (CAS 2034570-52-8)


Structural Differentiation from Benchmark h-NTPDase Inhibitors

The target compound contains a 3-(furan-2-yl)pyrazin-2-methyl sulfamoyl substituent, a chemical feature absent from all sulfamoyl benzamide derivatives with reported h-NTPDase IC50 data in the primary literature [1]. This heterocyclic motif is expected to engage the enzyme active site differently than the cyclopropyl, morpholine, or chlorophenyl substituents found on benchmark compounds such as 3i (IC50 h-NTPDase1 2.88 µM, h-NTPDase3 0.72 µM), 3a (IC50 h-NTPDase3 1.33 µM), and 2d (IC50 h-NTPDase8 0.28 µM) [1].

h-NTPDase ectonucleotidase inhibitor

Structural Analog Comparison: Furan-2-yl vs. Furan-3-yl Pyrazine Regioisomer

A defined regioisomer, 5-({[3-(furan-3-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide (CAS 2034424-15-0), differs only in the attachment point of the furan ring (3-position vs. 2-position) . This regioisomeric pair provides a matched-pair analysis for evaluating how furan orientation on the pyrazine core affects molecular recognition and biological activity.

regioisomer furan pyrazine

Class-Level h-NTPDase Inhibitory Activity Context

Sulfamoyl benzamide derivatives as a class demonstrate sub-micromolar to low-micromolar inhibitory activity against h-NTPDase1, -2, -3, and -8 isoforms. Published benchmarking data show compound 2d inhibits h-NTPDase8 with an IC50 of 0.28 ± 0.07 µM, compound 3i inhibits h-NTPDase1 with an IC50 of 2.88 ± 0.13 µM, and compound 3i inhibits h-NTPDase3 with an IC50 of 0.72 ± 0.11 µM [1]. The target compound, sharing the sulfamoyl benzamide scaffold, is anticipated to exhibit measurable h-NTPDase inhibition based on class-level SAR; however, direct IC50 data for this specific compound have not been reported in the peer-reviewed literature [1].

h-NTPDase1 h-NTPDase8 inhibitor

Optimal Research Application Scenarios for 5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide


h-NTPDase Isoform Selectivity Profiling in Thrombosis Research

This compound can be employed as a chemical probe in head-to-head selectivity screens against h-NTPDase1, -2, -3, and -8 to determine whether the 3-(furan-2-yl)pyrazine-2-methyl substituent offers a distinct isoform inhibition fingerprint compared to established sulfamoyl benzamide inhibitors such as 3i or 2d [1]. Results can guide the development of isoform-selective antithrombotic agents [1].

Regioisomeric Matched-Pair SAR Studies

Together with its furan-3-yl regioisomer (CAS 2034424-15-0), the target compound supports matched-pair analysis to evaluate how furan orientation on the pyrazine core modulates h-NTPDase inhibition potency and selectivity, providing direct experimental data to refine computational docking models [1].

Chemical Biology Toolkit for Ectonucleotidase Pathway Dissection

As a structurally unique member of the sulfamoyl benzamide class, this compound expands the available chemical toolkit for studying ectonucleotidase signaling in inflammatory and cancer cell models, complementing existing probes with its distinct heterocyclic architecture [1].

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